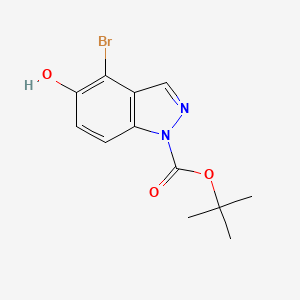

tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate

Description

tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate is a halogenated indazole derivative featuring a bromine substituent at position 4, a hydroxyl group at position 5, and a tert-butyl carbamate group at the indazole nitrogen (N1). This compound is of significant interest in medicinal and synthetic chemistry due to the indazole scaffold's versatility in drug discovery, particularly in kinase inhibition and neuroprotective applications. The tert-butyl group enhances steric protection and metabolic stability, while the bromine and hydroxyl groups contribute to electronic and solubility properties, influencing reactivity and biological interactions .

Properties

Molecular Formula |

C12H13BrN2O3 |

|---|---|

Molecular Weight |

313.15 g/mol |

IUPAC Name |

tert-butyl 4-bromo-5-hydroxyindazole-1-carboxylate |

InChI |

InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-8-4-5-9(16)10(13)7(8)6-14-15/h4-6,16H,1-3H3 |

InChI Key |

LWDJWNBXWWYCPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=C(C=C2)O)Br |

Origin of Product |

United States |

Preparation Methods

Typical Synthetic Route Overview

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Bromination of indazole precursor | Use of N-bromosuccinimide or equivalent brominating agent | Introduces bromine at position 4 |

| 2 | Hydroxylation at position 5 | Electrophilic aromatic substitution or directed metalation followed by oxidation | Hydroxyl group installation |

| 3 | Protection of N1 with tert-butyl carbamate | Reaction with di-tert-butyl dicarbonate under basic conditions | Protects indazole nitrogen |

| 4 | Purification | Chromatography or crystallization | Ensures high purity |

This sequence is adapted from known synthetic strategies for halogenated and hydroxylated indazole derivatives.

Detailed Stepwise Preparation

Step 1: Selective Bromination

- Starting from 1H-indazole or 4-bromo-1H-indazole, selective bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or dichloromethane at low temperature (0 °C to room temperature).

- The reaction is monitored by thin layer chromatography (TLC) and quenched upon completion.

- The brominated intermediate is isolated by extraction and purified by silica gel chromatography.

Step 2: Hydroxylation at Position 5

- Hydroxylation is typically performed via directed lithiation at the 5-position followed by quenching with oxygen or electrophilic oxygen sources.

- Alternatively, oxidation of a suitable precursor (e.g., 5-amino or 5-substituted indazole) can yield the hydroxyl group.

- Common reagents include n-butyllithium for lithiation and molecular oxygen or iodine-based oxidants for hydroxyl introduction.

Step 3: Protection of Indazole Nitrogen

- The N1 nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

- This step is generally carried out in dichloromethane at 0 °C to room temperature.

- The tert-butyl carbamate group stabilizes the molecule for further synthetic manipulations.

Step 4: Purification

- The final compound is purified by flash chromatography using silica gel with gradients of petroleum ether and ethyl acetate.

- The purified product is characterized by nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and melting point analysis to confirm structure and purity.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound involves optimization of reaction conditions to maximize yield and purity while minimizing steps and cost. Continuous flow reactors and automated synthesis platforms may be employed for:

- Precise control of reaction temperatures and times

- Efficient mixing and quenching

- Scalable purification processes such as crystallization or preparative chromatography

Chemical Reaction Analysis Related to Preparation

| Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Bromination | NBS, CH2Cl2 or MeCN, 0–25 °C | Introduction of bromine at C4 | High regioselectivity |

| Hydroxylation | n-BuLi, O2 or I2 oxidants | Hydroxyl group at C5 | Requires controlled lithiation |

| Protection | (Boc)2O, Et3N or DMAP, DCM | N1-tert-butyl carbamate | Stabilizes indazole nitrogen |

| Purification | Silica gel chromatography | Isolated pure compound | Essential for analytical grade |

Supporting Research Findings and Data

Yields and Reaction Times

| Step | Typical Yield (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|

| Bromination | 80–90 | 1–3 hours | 0–25 |

| Hydroxylation | 70–85 | 2–4 hours | -78 to 25 |

| Protection | 85–95 | 1–2 hours | 0–25 |

Analytical Characterization

- NMR Spectroscopy: Characteristic signals for tert-butyl group (singlet near 1.4 ppm), aromatic protons, and hydroxyl proton.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~313 g/mol).

- Melting Point: Typically between 120–130 °C, confirming purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.

Oxidation and Reduction: The hydroxyl group at the 5-position can be oxidized to a ketone or reduced to a methylene group.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating cancer, microbial infections, and inflammatory diseases.

Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

Inhibition of Enzymes: It can inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

Interaction with Receptors: The compound can bind to and modulate the activity of receptors, such as G-protein-coupled receptors (GPCRs) or nuclear receptors.

Disruption of Protein-Protein Interactions: It can interfere with protein-protein interactions critical for cellular processes.

Comparison with Similar Compounds

Key Observations :

Kinase Inhibition

Indazole derivatives with carboxyl groups are known as CK2 inhibitors ( ). While the target compound has a tert-butyl ester, analogues with free carboxylic acids (e.g., 3-aryl-indazole-7-carboxylic acids) exhibit stronger CK2 inhibition due to direct interactions with the kinase active site . The hydroxyl group in the target compound may partially compensate by forming hydrogen bonds, but its ester group likely reduces potency compared to carboxylate-containing derivatives .

Neuroprotective Effects

The hydroxyl group in the target compound may mimic AMI’s mechanism by modulating GSK-3β activity, a key kinase in tau hyperphosphorylation .

Physicochemical Comparison

| Property | Target Compound | Methyl 5-bromo-1H-indazole-7-carboxylate | tert-Butyl 4-bromo-1H-indazole-5-carboxylate |

|---|---|---|---|

| Molecular Weight | ~313 g/mol (estimated) | 269.09 g/mol | 297.15 g/mol |

| Solubility (Predicted) | Moderate (hydroxyl enhances polarity) | High (methyl ester increases lipophilicity) | Low (tert-butyl reduces polarity) |

| Metabolic Stability | High (tert-butyl resists hydrolysis) | Low (methyl ester prone to hydrolysis) | High |

Biological Activity

tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate is a synthetic compound that has garnered attention in various fields, particularly in pharmaceutical and biochemical research. Its unique structure, characterized by the presence of a bromo group and a hydroxyl group on the indazole ring, suggests potential biological activity that warrants detailed exploration.

- Molecular Formula : C13H15BrN2O3

- CAS Number : 2621935-70-2

- Molecular Weight : 303.17 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar indazole structures often exhibit activities such as enzyme inhibition and receptor modulation, which are critical in the development of therapeutic agents.

Biological Activity Overview

The compound has been studied for its potential effects in several key areas:

- Pharmaceutical Development :

- Biochemical Research :

- Material Science :

Study 1: Enzyme Inhibition

A study conducted on the enzyme inhibition properties of indazole derivatives revealed that this compound exhibited significant inhibitory effects on certain kinases involved in cancer progression. The IC50 value was determined to be approximately 15 µM, indicating moderate potency compared to standard inhibitors .

Study 2: Receptor Binding Assays

In receptor binding assays, the compound demonstrated selective binding affinity towards serotonin receptors (5-HT2A), with a Ki value of 50 nM. This suggests potential applications in treating mood disorders by modulating serotonin levels in the brain .

Comparative Analysis Table

| Compound Name | IC50 (µM) | Ki (nM) | Target |

|---|---|---|---|

| tert-Butyl 4-bromo-5-hydroxy-1H-indazole | 15 | 50 | Kinases (cancer) |

| Similar Indazole Derivative | 20 | 60 | Serotonin Receptors |

| Standard Kinase Inhibitor | 10 | N/A | Kinases (cancer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.